Cas no 690990-60-4 (3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid)

3-(2,5-Dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with a dimethylpyrrole moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both electron-rich pyrrole and thiophene rings enhances its reactivity in electrophilic substitution and metal-catalyzed coupling reactions. The carboxylic acid group allows for further derivatization, enabling the synthesis of amides, esters, and other functionalized derivatives. Its structural complexity and modularity make it a valuable building block for researchers exploring novel heterocyclic frameworks.
3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid structure
690990-60-4 structure
Product Name:3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid
CAS No:690990-60-4
MF:C13H15NO2S
MW:249.32870221138
CID:1736420
PubChem ID:754331
Update Time:2025-05-23

3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid
    • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid
    • 3-(2,5-dimethylpyrrolyl)-4,5-dimethylthiophene-2-carboxylic acid
    • AC1LFIK8
    • CTK7J1342
    • MolPort-000-999-421
    • BB_SC-1384
    • SBB100610
    • STL254138
    • AN-648
    • 690990-60-4
    • AKOS002341970
    • DTXSID50353811
    • AN-648/25106048
    • EU-0048682
    • 3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid
    • MDL: MFCD03001418
    • Inchi: 1S/C13H15NO2S/c1-7-5-6-8(2)14(7)11-9(3)10(4)17-12(11)13(15)16/h5-6H,1-4H3,(H,15,16)
    • InChI Key: FJEQPPDVCVKRQF-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C(=C1C(=O)O)N1C(C)=CC=C1C

Computed Properties

  • Exact Mass: 249.08200
  • Monoisotopic Mass: 249.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • PSA: 70.47000
  • LogP: 3.47060

3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH14934-10mg
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID
690990-60-4
10mg
$233.00 2024-04-19
A2B Chem LLC
AH14934-20mg
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID
690990-60-4
20mg
$247.00 2024-04-19
A2B Chem LLC
AH14934-50mg
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID
690990-60-4
50mg
$277.00 2024-04-19

Additional information on 3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid

3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid: A Comprehensive Overview

3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid, also known by its CAS number 690990-60-4, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrrole ring and a thiophene ring fused together with specific substituents. The presence of methyl groups at key positions in both rings contributes to its distinctive chemical properties and potential applications.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions and coupling reactions, to achieve the desired structure. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, making it more efficient and scalable for industrial applications.

One of the most intriguing aspects of 3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid is its electronic properties. The conjugated system formed by the pyrrole and thiophene rings allows for efficient electron delocalization, which is a critical feature for applications in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, where its ability to transport charges effectively could enhance device performance.

In addition to its electronic properties, this compound exhibits interesting optical characteristics due to its extended conjugation system. Studies have shown that it absorbs light in the visible region of the spectrum, making it a candidate for applications in sensors and imaging technologies. Recent research has focused on modifying the substituents on the pyrrole and thiophene rings to tune its optical properties further, opening up new possibilities for its use in advanced materials.

The biological activity of 3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid has also been a subject of interest. Initial studies suggest that it may exhibit anti-inflammatory and antioxidant properties due to the presence of reactive functional groups such as the carboxylic acid moiety. These findings have prompted further investigations into its potential as a lead compound for drug development.

From an environmental perspective, this compound has shown promise in catalytic applications due to its ability to act as a catalyst in certain organic reactions. Researchers are exploring its potential as an eco-friendly alternative to traditional catalysts, which often involve hazardous materials or require harsh reaction conditions.

In conclusion, 3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid is a multifaceted compound with a wide range of potential applications across various fields. Its unique structure and properties make it an attractive candidate for further research and development in areas such as organic electronics, materials science, and pharmacology.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司